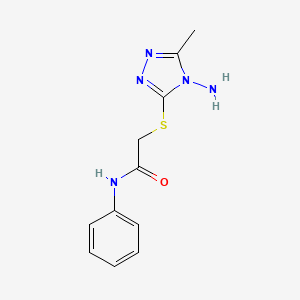
Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl carbamates are a class of organic compounds that are used in a variety of chemical reactions . They are typically used as protecting groups for amines in organic synthesis .
Synthesis Analysis
Tert-butyl carbamates can be synthesized through various methods. One common method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Molecular Structure Analysis
The molecular structure of a tert-butyl carbamate would typically consist of a carbamate group (O=C=O) attached to a tert-butyl group (C(CH3)3). The exact structure would depend on the specific compound .Chemical Reactions Analysis
Tert-butyl carbamates can participate in a variety of chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions with various aryl halides .Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature . Their exact physical and chemical properties, such as melting point and solubility, would depend on the specific compound .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
One study discusses the catalyzed lithiation of a N-(chloromethyl) carbamate leading to functionalized carbamates, demonstrating the role of tert-butyl carbamate derivatives in synthesizing diols and other functionalized molecules (Ortiz, Guijarro, & Yus, 1999). Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc) nitrone equivalents, serving as building blocks in organic synthesis by reacting with organometallics to give N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Analytical and Structural Applications
The structural analysis of tert-butyl carbamate derivatives, such as the study on chlorodiacetylene and iododiacetylene derivatives, shows how these compounds participate in forming isostructural families through hydrogen and halogen bonds, highlighting their significance in understanding molecular interactions (Baillargeon et al., 2017). Another study focuses on the metabolism of tert-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes, indicating the potential for studying metabolic pathways and biotransformations of carbamate compounds (Douch & Smith, 1971).
Deprotection and Activation Studies
Aqueous phosphoric acid has been used as a reagent for the deprotection of tert-butyl carbamates, among other esters and ethers, showcasing the conditions for selective deprotection in synthetic chemistry and the mildness of reactions preserving stereochemical integrity (Li et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-8(2)9-6-16-7-10(9)13-11(14)15-12(3,4)5/h6-8H,1-5H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGHDPOINDJFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC=C1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1594732-58-7 |
Source


|
| Record name | tert-butyl N-[4-(propan-2-yl)thiophen-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2400231.png)
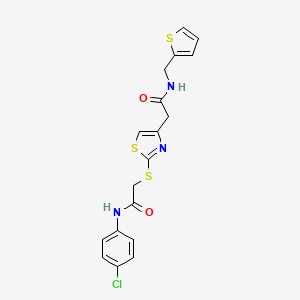
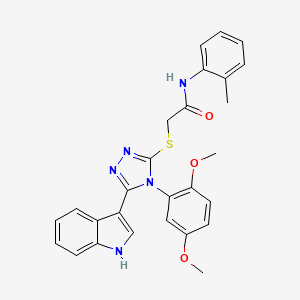
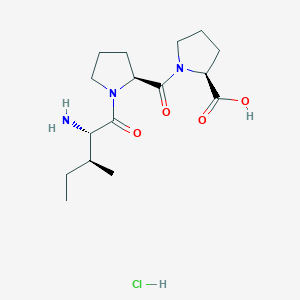
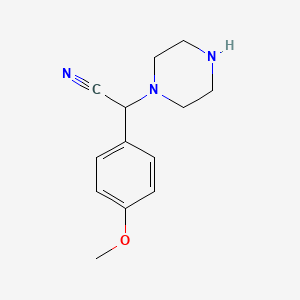

![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)
![5-Benzyl-2-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2400247.png)
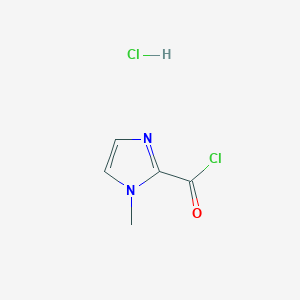
![N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2400249.png)


